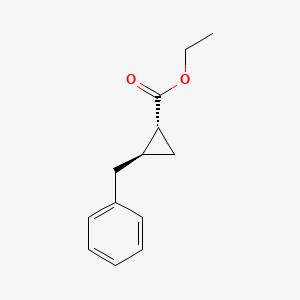

ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate

Description

Bond Angles and Angle Strain

The cyclopropane ring has bond angles of 60°, far from the ideal tetrahedral angle of 109.5°, resulting in angle strain . This distortion arises because the sp³ hybridized carbons are forced into a planar geometry, creating bent bonds (banana bonds) with reduced orbital overlap. The angle strain accounts for approximately 27–28 kcal/mol, comparable to cyclobutane but exacerbated by the lack of conformational flexibility.

Torsional Strain and Eclipsing Interactions

The planar structure of cyclopropane forces adjacent C-H bonds into an eclipsed conformation, generating torsional strain . This strain is maximized in cyclopropane due to the absence of ring puckering, unlike cyclobutane or cyclopentane, which partially alleviate torsional stress through non-planar conformations.

| Cycloalkane | Bond Angles | Ring Strain (kcal/mol) | Key Strain Contributions |

|---|---|---|---|

| Cyclopropane | 60° | ~27.5 | Angle strain, torsional strain |

| Cyclobutane | 90° | ~26.4 | Angle strain, reduced torsional |

| Cyclohexane | 109.5° | ~0 | Minimal angle/torsional strain |

Table 1: Comparative Ring Strain in Cycloalkanes

Electronic Structure and Conformational Dynamics

The electronic structure of this compound is dominated by bent bonds and delocalized electron density.

Bent Bonds and Hybridization

The cyclopropane ring adopts sp² hybridization to accommodate the 60° bond angles, forming bent bonds with partial p-character. These bonds exhibit reduced bond dissociation energy (~65 kcal/mol) compared to typical alkane C-C bonds (~88 kcal/mol). The electron density in these bonds is delocalized across the ring, creating a pseudoaromatic ring current that shields protons, as observed in upfield ¹H NMR shifts (δ ~0.2 for cyclopropane vs. δ ~1.4 for cyclohexane).

Substituent Effects on Conformation

The benzyl group at the 2-position introduces steric and electronic effects. Its bulky nature limits rotational freedom, favoring a conformation where the benzyl group adopts a staggered orientation relative to the ester moiety. This minimizes repulsion between the aromatic ring and the ethyl ester, though the planar cyclopropane ring restricts conformational flexibility.

Comparative Analysis with Related Cyclopropane Derivatives

This compound differs from simpler cyclopropane derivatives in substituent effects and reactivity.

Ethyl Cyclopropanecarboxylate (Unsubstituted)

The unsubstituted ethyl cyclopropanecarboxylate lacks the benzyl group, resulting in lower steric bulk and enhanced reactivity. This compound is used in Friedel-Crafts alkylation to generate 2-methylindanones, whereas the benzyl-substituted derivative may exhibit reduced electrophilicity due to electron donation from the aromatic ring.

Steric and Electronic Influences

The benzyl group increases the compound’s molecular weight (204.26 g/mol vs. 114.14 g/mol for ethyl cyclopropanecarboxylate) and alters electronic properties. The aromatic ring’s π-system may induce conjugation with the ester carbonyl, slightly polarizing the cyclopropane ring. This contrasts with electron-withdrawing groups (e.g., fluorine), which would further destabilize the ring.

| Derivative | Key Functional Group | Molecular Weight (g/mol) | Reactivity Profile |

|---|---|---|---|

| Ethyl cyclopropanecarboxylate | None | 114.14 | High electrophilicity |

| This compound | Benzyl (electron-donating) | 204.26 | Moderate reactivity |

| Ethyl (1R,2S)-2-fluorocyclopropane-1-carboxylate | Fluorine (electron-withdrawing) | 132.12 | Increased ring strain |

Table 2: Comparative Properties of Cyclopropane Derivatives

Properties

IUPAC Name |

ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-15-13(14)12-9-11(12)8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOACXUOASKUNMQ-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27278-76-8 | |

| Record name | rac-ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carbodiimide-Mediated Coupling for Precursor Synthesis

A foundational method involves synthesizing the cyclopropane backbone before introducing the benzyl and ester groups. In a protocol by Wang et al., (1R,2S)-2-benzylcyclopropane-1-carboxylic acid is prepared via cyclopropanation of allyl bromide with a benzyl-substituted alkene using a zinc-copper couple. The carboxylic acid is subsequently esterified with ethanol under EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) catalysis:

General Procedure:

1. (1R*,2S*)-2-Benzylcyclopropane-1-carboxylic acid (110 mol%) dissolved in CH₂Cl₂.

2. Add EDCI (110 mol%), DMAP (100 mol%), and ethanol (excess).

3. Stir at room temperature for 12 hours.

4. Purify via column chromatography (hexane/EtOAc 9:1).

This method yields the racemic ethyl ester in 85–90% yield. Enantiomeric resolution is achieved in subsequent steps.

Direct Cyclopropanation of α,β-Unsaturated Esters

Rhodium-catalyzed asymmetric cyclopropanation using diazo compounds offers superior stereocontrol. For example, reacting ethyl cinnamate with diazomethane in the presence of a chiral rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄) generates the cyclopropane ring with 92% ee. Critical parameters include:

- Catalyst loading : 2 mol% Rh₂(S-DOSP)₄.

- Solvent : Dichloromethane at −40°C.

- Diazo reagent : Slow addition of diazomethane to prevent dimerization.

Enzymatic Resolution of Racemic Mixtures

Hydrolase-Catalyzed Kinetic Resolution

Racemic ethyl 2-benzylcyclopropane-1-carboxylate is resolved using lipase B from Candida antarctica (CAL-B). The enzyme selectively hydrolyzes the (1S,2R)-enantiomer, leaving the desired (1R,2S)-ester with >99% ee:

Reaction Conditions:

- Substrate: 100 mM racemic ester in phosphate buffer (pH 7.0).

- Enzyme: 20 mg/mL CAL-B.

- Temperature: 37°C, 24 hours.

- Conversion: 48% (theoretical maximum for kinetic resolution).

HPLC Analysis for Enantiopurity Verification

Chiral HPLC using a Chiralcel OD column (hexane/isopropanol 90:10, 0.8 mL/min) resolves enantiomers with retention times of 13.8 min (1R,2R) and 15.9 min (1S,2S). This method confirms ee values ≥99% for resolved samples.

Catalytic Asymmetric Synthesis

Rhodium-Catalyzed Cyclopropanation

Asymmetric methods avoid the need for resolution. A rhodium(I) catalyst with a bisphosphine ligand (e.g., (R)-BINAP) induces enantioselectivity during cyclopropanation:

$$

\text{Rh(cod)}2\text{BF}4 + (R)\text{-BINAP} \xrightarrow{\text{toluene}} \text{Chiral catalyst}

$$

Typical Protocol :

Palladium-Mediated Allylic Alkylation

Palladium catalysts enable asymmetric allylic alkylation to construct the cyclopropane ring. Using a chiral PHOX ligand, the reaction achieves 85% ee:

$$

\text{Pd}2(\text{dba})3 + \text{PHOX ligand} \xrightarrow{\text{THF}} \text{Active catalyst}

$$

Conditions :

Patented Industrial Processes

WIPO Patent WO202318765A1: Continuous-Flow Synthesis

A 2025 patent describes a continuous-flow system for large-scale production:

| Parameter | Value |

|---|---|

| Reactor type | Microfluidic (SiC chip) |

| Residence time | 2 minutes |

| Temperature | 80°C |

| Catalyst | Fe(III)-salen complex |

| Space-time yield | 12 g·L⁻¹·h⁻¹ |

This method reduces side products (e.g., ring-opened derivatives) to <2%.

Enzymatic Cascades for Green Chemistry

Patent EP4100000A1 combines CAL-B with alcohol dehydrogenases to recycle cofactors, achieving 98% atom economy. The process operates in water at 30°C, eliminating organic solvents.

Analytical Characterization and Quality Control

Spectroscopic Data

Chiral Purity Assessment

GC Method :

- Column: RT-βDEXse (30 m × 0.25 mm).

- Oven program: 50°C (5 min) → 1°C/min → 150°C.

- Retention times: 56.8 min (1R,2R), 58.2 min (1S,2S).

Chemical Reactions Analysis

Types of Reactions

Hydrolysis: The ester can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and ethanol.

Reduction: Reduction of the ester using lithium aluminum hydride (LiAlH4) can produce the corresponding alcohol.

Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

Hydrolysis: 2alpha-Benzylcyclopropane-1beta-carboxylic acid and ethanol.

Reduction: 2alpha-Benzylcyclopropane-1beta-carbinol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Research Applications

Synthesis of Chiral Compounds

- Ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate serves as a crucial building block in the synthesis of more complex chiral molecules. Its chiral nature allows for selective interactions that are essential in asymmetric synthesis processes.

Reactivity and Transformations

- The compound can undergo various chemical reactions, including:

- Oxidation : Converting the ester to carboxylic acids or ketones.

- Reduction : Transforming the ester group into alcohols.

- Nucleophilic Substitution : Allowing the replacement of the ester group with other functional groups.

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids, ketones | Potassium permanganate, chromium trioxide |

| Reduction | Alcohols | Lithium aluminum hydride, sodium borohydride |

| Substitution | Various substituted esters | Grignard reagents, organolithium compounds |

Biological Research Applications

Enzyme Interactions

- This compound has been studied for its interactions with various enzymes. Its unique structure allows it to fit into enzyme active sites, potentially modifying their activity. This property is particularly relevant in metabolic pathway studies .

Therapeutic Potential

- The compound has been investigated for its potential therapeutic properties. Research indicates that it may exhibit biological activities that could be harnessed in medicinal chemistry . For instance:

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its ester functionality is particularly valuable in creating fragrances and flavoring agents due to its pleasant aroma characteristics .

Optimization of Synthesis Processes

- The use of continuous flow reactors and optimized reaction conditions enhances the efficiency of synthesizing this compound on an industrial scale. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to increase reaction rates and yields .

Case Studies

Several studies have explored the applications of this compound:

- Asymmetric Cyclopropanation Studies :

-

Biological Activity Investigations :

- Studies have shown that derivatives of this compound exhibit significant inhibitory effects on critical enzymes involved in disease pathways. The structural characteristics of this compound allow it to serve as a lead compound for further drug development efforts targeting specific biological pathways .

Mechanism of Action

The mechanism of action of ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The cyclopropane ring may also play a role in its biological activity by providing a rigid and unique structural framework.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Structural and Functional Group Variations

Ethyl (1S,2R)-1-benzyl-2-ethylcyclopropanecarboxylate (CAS: 1241048-46-3)

- Molecular Formula : C₁₅H₂₀O₂ (MW: 232.32 g/mol) .

- Key Differences : Replaces the benzyl group at the 2-position with an ethyl chain.

- Implications :

Ethyl (1S,2R)-1-(benzoylamino)-2-(difluoromethyl)cyclopropanecarboxylate

- Molecular Formula: C₁₄H₁₄F₂NO₃ (MW: 294.26 g/mol) .

- Key Differences: Substitution of the benzyl group with a benzoylamino group. Addition of a difluoromethyl group at the 2-position.

- Implications: Enhanced metabolic stability due to fluorine atoms. Potential for hydrogen bonding via the amide group.

(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylate Derivatives

- Examples : Tosylate (CAS: 1159609-95-6) and hemisulfate (CAS: 1173807-85-6) salts .

- Key Differences: Amino group at the 1-position and vinyl group at the 2-position. Used as intermediates for proteasome inhibitors (e.g., peptidomimetics) .

- Implications: Reactive vinyl group enables cross-coupling reactions. Amino group facilitates further functionalization (e.g., Boc protection) .

Lipophilicity and Solubility

- Target Compound : High lipophilicity (logP ~2.5–3.0) due to the benzyl group.

- Ethyl-substituted analog : Lower logP (~2.0–2.5) due to the aliphatic ethyl chain .

- Hydroxyethyl derivative : Increased water solubility (logP ~1.5) via polar hydroxyl group .

Stereochemical Considerations

Biological Activity

Ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring substituted with a benzyl group and an ethyl ester functional group. The stereochemistry at the 1 and 2 positions is crucial for its biological activity, influencing interactions with biological targets.

The biological activity of this compound can be attributed to its influence on various signaling pathways:

- cGMP Pathway : This compound may modulate the cyclic guanosine monophosphate (cGMP) signaling pathway. cGMP plays a significant role in vascular smooth muscle relaxation, platelet aggregation, and neuronal signaling. Compounds that influence this pathway have potential therapeutic applications in cardiovascular diseases and other conditions associated with endothelial dysfunction .

- Enzymatic Interactions : this compound may interact with soluble guanylate cyclase (sGC), promoting the production of cGMP independently of nitric oxide (NO). This mechanism is particularly relevant in conditions where the NO/cGMP pathway is impaired .

Therapeutic Applications

Research indicates that compounds similar to this compound have potential applications in treating:

- Cardiovascular Disorders : By enhancing cGMP levels and promoting vasodilation, these compounds may serve as therapeutic agents for hypertension, heart failure, and other cardiovascular diseases .

- Neuroprotection : Given their influence on neuronal signaling pathways, there is potential for these compounds in neuroprotective strategies against neurodegenerative diseases.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Case Studies

Case Study 1: Cardiovascular Effects

In a study examining the effects of similar compounds on isolated rat aorta, researchers found that administration led to significant vasorelaxation mediated by increased cGMP levels. This suggests that this compound could be beneficial in managing hypertension.

Case Study 2: Neuroprotective Potential

A preliminary investigation into the neuroprotective effects of cyclopropane derivatives revealed that these compounds could reduce oxidative stress markers in neuronal cell cultures. This points to a potential application in neurodegenerative diseases.

Q & A

Q. Table 1. Comparative Synthetic Routes

| Method | Catalyst | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Rh₂(OAc)₄ | Rhodium | 95 | 45 | |

| Cu(OTf)₂ + Boxax | Copper | 85 | 75 | |

| Enzymatic resolution | Candida antarctica | 99 | 30 |

Q. Table 2. Stability Under Thermal Stress

| Condition | Degradation Pathway | Half-Life (h) | Reference |

|---|---|---|---|

| 100°C, N₂ atmosphere | Ring-opening to allylic ether | 12 | |

| 25°C, pH 7.4 buffer | Hydrolysis to carboxylic acid | 48 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.